

Deoxybenzoin oxime CAS number and molecular structure

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Compound of Interest

Compound Name: Deoxybenzoin oxime

Cat. No.: B1140943

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In-Depth Technical Guide on Deoxybenzoin Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Deoxybenzoin Oxime**, a molecule of interest in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and biological activities, with a focus on its derivatives' role in modulating key signaling pathways relevant to inflammatory diseases.

Core Compound Identification

Deoxybenzoin oxime is a ketoxime derivative of deoxybenzoin. It exists as (E) and (Z) isomers, with the CAS number most frequently associated with the (E)-isomer.

Identifier	Value
Compound Name	Deoxybenzoin Oxime
Synonyms	(E)-1,2-diphenylethan-1-one oxime, N-(1,2-Diphenylethylidene)hydroxylamine, Benzyl phenyl ketoxime
CAS Number	26306-06-9
Molecular Formula	C ₁₄ H ₁₃ NO
Molecular Weight	211.26 g/mol [1]
Canonical SMILES	<chem>C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2</chem>
InChI Key	PWCUVRROUAKTLL-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes key physicochemical properties of **deoxybenzoin oxime**.

Property	Value	Source
Melting Point	98 °C	[2] (from first search)
Boiling Point	375.4 °C at 760 mmHg	[2] (from first search)
Density	1.04 g/cm ³	[2] (from first search)
LogP	3.10760	[2] (from first search)
Flash Point	238 °C	[2] (from first search)

Experimental Protocols

Detailed methodologies for the synthesis of **deoxybenzoin oxime** and for key biological assays are provided below. These are representative protocols based on established methods.

Synthesis of (E)-1,2-diphenylethan-1-one oxime

This protocol describes a general method for the synthesis of an oxime from a ketone.

Materials:

- Deoxybenzoin (1,2-diphenylethanone)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (CH_3COONa) or Pyridine
- Ethanol
- Water
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Buchner funnel and filter paper

Procedure:

- Dissolve deoxybenzoin in ethanol in a round-bottom flask equipped with a magnetic stir bar.
- In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and an equivalent amount of a weak base like sodium acetate or pyridine.
- Add the hydroxylamine solution to the deoxybenzoin solution.
- Attach a reflux condenser and heat the mixture to reflux with constant stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly add cold water to the reaction mixture to precipitate the crude **deoxybenzoin oxime**.
- Collect the precipitate by vacuum filtration using a Buchner funnel.

- Wash the collected solid with cold water to remove any inorganic impurities.
- Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified **deoxybenzoin oxime**.
- Dry the purified crystals under vacuum.

Xanthine Oxidase (XO) Inhibition Assay

This is a representative in vitro protocol to determine the inhibitory activity of a compound against xanthine oxidase.

Materials:

- Xanthine oxidase (from bovine milk or other sources)
- Xanthine (substrate)
- Potassium phosphate buffer (pH 7.5)
- Test compound (e.g., **deoxybenzoin oxime** derivative) dissolved in DMSO
- Allopurinol (positive control)
- 96-well UV-transparent microplate
- Spectrophotometer

Procedure:

- Prepare a solution of xanthine in the potassium phosphate buffer.
- Prepare various concentrations of the test compound and the positive control (allopurinol) in the buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the enzyme activity.
- In a 96-well microplate, add the buffer, xanthine solution, and the test compound or control solution to the respective wells.

- Initiate the reaction by adding the xanthine oxidase solution to each well.
- Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.
- Calculate the rate of uric acid formation from the change in absorbance over time.
- Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
- Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NLRP3 Inflammasome Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of the NLRP3 inflammasome.

Materials:

- THP-1 cells (human monocytic cell line) or bone marrow-derived macrophages (BMDMs)
- RPMI-1640 cell culture medium supplemented with FBS and antibiotics
- Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells
- Lipopolysaccharide (LPS) (priming signal)
- Adenosine triphosphate (ATP) or Nigericin (activation signal)
- Test compound dissolved in DMSO
- MCC950 (a known NLRP3 inhibitor, as a positive control)
- Human IL-1 β ELISA kit

Procedure:

- Culture and differentiate THP-1 cells into macrophage-like cells by treating with PMA for 24-48 hours. If using BMDMs, culture them in appropriate media.
- Seed the differentiated cells in a 96-well plate and allow them to adhere.
- Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
- Remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of the test compound or positive control. Incubate for 1 hour.
- Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) and incubate for an additional 1-2 hours.
- Collect the cell culture supernatants.
- Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
- Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound.
- Determine the IC₅₀ value for the inhibition of NLRP3 inflammasome activation.

TLR4 Signaling Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a compound on the Toll-like receptor 4 (TLR4) signaling pathway.

Materials:

- HEK-Blue™ TLR4 cells (HEK293 cells stably expressing human TLR4, MD2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter)
- HEK-Blue™ Detection medium
- LPS (TLR4 agonist)

- Test compound dissolved in DMSO
- TAK-242 (a known TLR4 inhibitor, as a positive control)
- 96-well plate
- Spectrophotometer or plate reader

Procedure:

- Seed the HEK-Blue™ TLR4 cells in a 96-well plate and incubate overnight.
- Pre-incubate the cells with various concentrations of the test compound or positive control for 1 hour.
- Stimulate the cells with an optimal concentration of LPS.
- Incubate the plate for 16-24 hours.
- Add HEK-Blue™ Detection medium to a new 96-well plate.
- Transfer a small volume of the cell culture supernatant from the cell plate to the plate with the detection medium.
- Incubate for 1-4 hours at 37°C and monitor the color change.
- Measure the SEAP activity by reading the absorbance at 620-650 nm.
- Calculate the percentage of inhibition of TLR4 signaling for each concentration of the test compound.
- Determine the IC₅₀ value.

Quantitative Biological Activity

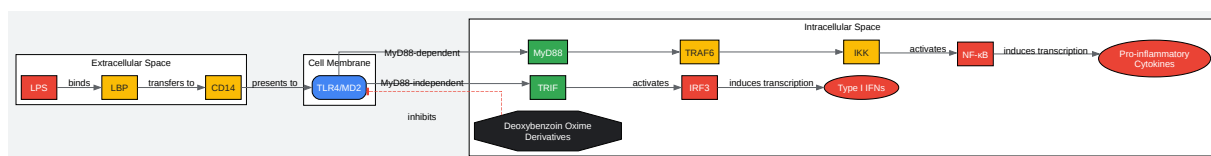
Derivatives of **deoxybenzoin oxime** have been synthesized and evaluated for their potential in treating gout by targeting xanthine oxidase and innate immune sensors. The following table summarizes the in vitro activity of a potent benzoxazole **deoxybenzoin oxime** derivative.

Compound	Target	IC ₅₀ (μM)	Reference Compound	IC ₅₀ (μM)
(E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime	Xanthine Oxidase	3.7	Allopurinol	2.9[3]

This compound was also found to block the activation of the NOD-like receptor (NLRP3) inflammasome and the Toll-like receptor 4 (TLR4) signaling pathway[4][5].

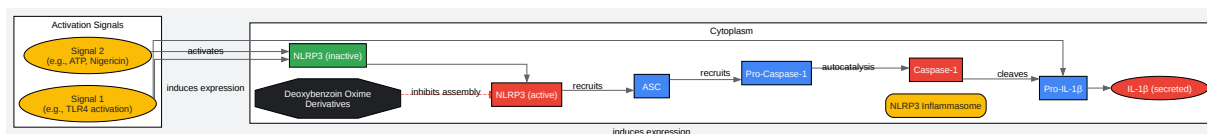
Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by **deoxybenzoin oxime** derivatives.



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Caption: TLR4 Signaling Pathway Inhibition.



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Caption: NLRP3 Inflammasome Pathway Inhibition.

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